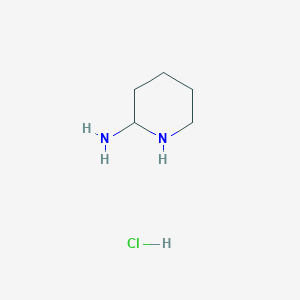

Piperidin-2-amine hydrochloride

Description

Properties

CAS No. |

1159813-98-5 |

|---|---|

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

piperidin-2-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-3-1-2-4-7-5;/h5,7H,1-4,6H2;1H |

InChI Key |

DBWZJHUGCXZQTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidin 2 Amine Hydrochloride and Its Analogs

Direct Synthesis Strategies of Piperidin-2-amine Hydrochloride

The direct synthesis of the piperidine (B6355638) ring, the core of Piperidin-2-amine hydrochloride, is a well-established field in organic chemistry. The piperidine moiety is a prevalent structural feature in numerous natural products and pharmaceuticals, driving the development of diverse and efficient synthetic routes. nih.govresearchgate.net

Chemical Transformations Employed in Core Structure Formation

The formation of the piperidine ring can be achieved through several key chemical transformations. These methods provide access to the heterocyclic core, which can then be further functionalized.

Reductive amination is a cornerstone in the synthesis of piperidines, facilitating the formation of crucial carbon-nitrogen bonds. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com This strategy is versatile and can be applied in both intramolecular and intermolecular fashions.

Intramolecular reductive amination is particularly powerful for constructing the piperidine ring from a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one). researchgate.net For instance, the iron-catalyzed reductive amination of ω-amino fatty acids demonstrates a cascade process where phenylsilane (B129415) promotes imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov Another approach involves the reductive cyclization of amino acetals, where the stereochemistry of the final piperidine is controlled during the initial diastereoselective Mannich reaction. nih.gov

Intermolecular reductive amination is often employed in annulation strategies, where two or more components assemble to form the ring. nih.gov A notable example is the [5+1] annulation, which combines an amine with an aldehyde or ketone to forge the piperidine structure. nih.gov

| Reductive Amination Strategy | Key Features | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| Intramolecular (Cascade) | One-pot cyclization/reduction of halogenated amides. | Trifluoromethanesulfonic anhydride (B1165640), Sodium tetrahydroborate | nih.gov |

| Intramolecular (Radical) | Cyclization of linear amino-aldehydes. | Cobalt(II) catalyst | nih.gov |

| Intermolecular ([5+1] Annulation) | Condensation of amines with aldehydes/ketones. | Iridium(III) catalyst (Hydrogen borrowing) | nih.gov |

| Borch Reduction Variation | Replaces NaCNBH3 with less toxic borane-pyridine complex. | Borane-pyridine (BAP) | tandfonline.com |

Nucleophilic substitution is a fundamental reaction for constructing and functionalizing piperidine rings. A common approach involves the cyclization of a linear substrate containing an amine nucleophile and a suitable electrophile, such as an alkyl halide. organic-chemistry.org For example, a one-pot synthesis of nitrogen-containing heterocycles, including piperidines, can be achieved from the reaction of alkyl dihalides with primary amines under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org

Furthermore, nucleophilic substitution can be performed on a pre-formed piperidine ring. Lewis acids can activate N-acylpiperidine derivatives to generate acyliminium cations, which then react with various nucleophiles at the 2-position. acs.org This method allows for the stereoselective introduction of substituents. For instance, scandium triflate has been used as a catalyst for the diastereoselective nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates. acs.org The choice of leaving group on the piperidine ring can influence the stereoselectivity of the product, with 2-acetoxy-3-benzyloxypiperidine favoring cis-products and 2,3-diacyloxypiperidines yielding trans-products. acs.org

The assembly of the piperidine ring is frequently accomplished through cyclization reactions, which can be broadly categorized as intramolecular or intermolecular. nih.gov

Intramolecular Cyclization: In this strategy, the entire backbone of the piperidine ring is present in a single starting molecule. nih.gov The reaction is initiated by activating a functional group, often requiring a catalyst or a redox agent. nih.gov A wide array of methods fall under this category, including:

Radical Cyclization: Cobalt-catalyzed radical cyclization of amino-aldehydes can produce piperidines in good yields. nih.gov

Reductive Hydroamination/Cyclization: An acid-mediated cascade involving alkynes can generate an iminium ion that, upon reduction, forms the piperidine ring. nih.gov

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can yield substituted piperidines. organic-chemistry.org

Oxidative Amination: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Intermolecular Cyclization (Annulation): This approach involves the formation of a ring from two or more separate components. nih.gov These reactions are often named based on the number of atoms each component contributes to the final ring (e.g., [5+1], [4+2], [3+3]).

[5+1] Annulation: As mentioned under reductive amination, this involves reacting a five-atom component with a one-atom component. nih.gov

[3+3] Cyclization: Piperidine can mediate the [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles to create complex fused pyridine (B92270) systems. acs.org

Diels-Alder Reaction: A formal heterocyclic Diels-Alder reaction between a 2-aza-1,3-butadiene and styrene (B11656) in the presence of ferric chloride can yield piperidines. dtic.mil

The catalytic hydrogenation of pyridine and its derivatives is a classic and industrially significant method for producing piperidines. nih.govresearchgate.net This transformation involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, typically using hydrogen gas and a metal catalyst. researchgate.net

A variety of catalytic systems have been developed for this purpose:

Heterogeneous Catalysts: These are widely used due to their ease of separation and applicability in industrial processes. nih.gov Common catalysts include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and nickel catalysts. organic-chemistry.orgdtic.milnih.gov The hydrogenation can often be performed under mild conditions, for example, using 10% Rh/C in water at 80°C and 5 atm of H₂. organic-chemistry.org

Homogeneous Catalysts: Chiral homogeneous metal catalysts have been developed for the asymmetric reduction of pyridinium (B92312) salts, enabling the synthesis of chiral piperidines. dicp.ac.cn

Electrocatalytic Hydrogenation: An emerging energy-efficient method involves the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. nih.govacs.org Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high yield and current efficiency. nih.govacs.org This method avoids the need for high-pressure hydrogen gas and acidic additives. researchgate.net

Transfer Hydrogenation: This technique uses a hydrogen donor molecule instead of H₂ gas. Formic acid or ammonia (B1221849) borane (B79455) can serve as the hydrogen source in rhodium- or borane-catalyzed reductions of pyridines or pyridinium salts. organic-chemistry.orgdicp.ac.cnacs.org

| Hydrogenation Method | Catalyst/System | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Rh/C, Pd/C, Ni | Industrial applicability, catalyst recyclability, mild conditions possible. | organic-chemistry.orgdtic.milnih.govresearchgate.net |

| Electrocatalytic | Rh/C in AEM electrolyzer | Ambient temperature/pressure, high energy efficiency, avoids H₂ gas. | nih.govacs.org |

| Transfer Hydrogenation | Rh-catalyst with Formic Acid; Borane catalyst with Ammonia Borane | Avoids high-pressure H₂ gas, can be asymmetric. | organic-chemistry.orgdicp.ac.cnacs.org |

| One-Pot Suzuki-Miyaura/Hydrogenation | Palladium catalyst | Combines functionalization and reduction in a single step. | nih.gov |

Precursors and Starting Materials in Synthetic Routes (e.g., L-Glutamine, Alkyl Dihalides, Furfural (B47365) Derivatives)

The choice of starting material is critical in defining the synthetic route to Piperidin-2-amine hydrochloride.

L-Glutamine: As a proteinogenic α-amino acid, L-Glutamine is a readily available chiral building block. nih.gov Its inherent structure, containing a five-carbon backbone with an amino group, makes it a conceptually viable precursor for the asymmetric synthesis of 2-substituted piperidines like Piperidin-2-amine. The synthesis would involve chemical modifications of the carboxylic acid and amide functional groups to facilitate a cyclization reaction, preserving the stereocenter derived from the natural amino acid.

Alkyl Dihalides: Simple, commercially available starting materials like 1,5-dihalopentanes are effective precursors for the piperidine core. The reaction of an alkyl dihalide with a primary amine, such as ammonia or a protected amine, leads to the formation of the piperidine ring through a double nucleophilic substitution/cyclocondensation reaction. organic-chemistry.org This method is straightforward for producing the basic piperidine skeleton.

Furfural Derivatives: Furfural, a platform chemical derived from biomass, serves as a renewable starting point for piperidine synthesis. lupinepublishers.comift.co.zaresearchgate.net The transformation is a multi-step cascade process that typically involves:

Reductive amination of furfural to produce furfurylamine.

Hydrogenation of the furan (B31954) ring to yield tetrahydrofurfurylamine (B43090) (THFAM).

Ring rearrangement of THFAM to form the piperidine ring. researchgate.net Specialized catalysts, such as a Ru₁CoNP surface single-atom alloy, have been developed to facilitate this transformation, enabling the synthesis of piperidine from furfural with high yield under mild conditions. researchgate.netrepec.org This route is valuable for producing not only piperidine itself but also various substituted piperidines and even pyridine. researchgate.net

Optimization of Reaction Conditions and Solvent Systems (e.g., Temperature Control, Catalysts, pH)

The efficiency and selectivity of piperidine synthesis are highly dependent on the careful optimization of reaction parameters. Key variables include temperature, the choice of catalyst, and the solvent system, which can also influence pH.

Temperature Control and Catalysis: Rhodium-catalyzed transfer hydrogenation of pyridinium salts represents a key method where temperature and catalysts are crucial. For instance, the asymmetric reductive transamination of N-ethylpyridinium salts can be effectively catalyzed by [Cp*RhCl2]2 at 40 °C, achieving high yields and diastereoselectivities. bohrium.com In other approaches, such as the aza-Prins cyclization to form piperidine derivatives, a combination of an NHC-copper(I) complex and ZrCl4 under mild conditions has proven effective. researchgate.net The choice of catalyst is broad, with iridium(III) complexes used for hydrogen borrowing cascades and cobalt(II) catalysts employed for radical intramolecular cyclizations. nih.gov The reduction of pyridines can also be achieved using metal-free catalysis with ammonia borane as a hydrogen source, offering a practical alternative to methods requiring high-pressure H2. organic-chemistry.org

Solvent Systems and pH: The solvent system plays a critical role. In electroreductive cyclizations occurring in a flow microreactor, the solvent choice impacts the efficiency of the reaction. researchgate.net For the synthesis of enantiopure piperidines from chiral amines via a nitroalkene/amine/enone (NAE) condensation, THF is used as the solvent. researchgate.net The pH is another critical factor, especially in purification and reaction workup. The purification of piperidine hydrochloride often involves basification with alkali to generate the free base, followed by extraction and re-acidification. cdnsciencepub.com In some syntheses, acidic conditions are required for cyclization, such as the use of BF3.OEt2 in reductive cyclizations of β-nitro-amines. ucl.ac.ukresearchgate.net Conversely, trace amounts of HCl generated from RhCl3 can be utilized to consume undesired enamine intermediates during isomerization reactions. nih.govacs.org

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Transamination | [Cp*RhCl2]2 | CH2Cl2/H2O | 40 °C | Effective for synthesizing chiral piperidines from pyridinium salts with high diastereoselectivity. | bohrium.com |

| Aza-Prins Cyclization | NHC-Cu(I) complex / ZrCl4 | Not specified | Mild | Successfully converts homoallylic amines and aldehydes to piperidine derivatives. | researchgate.net |

| NAE Condensation | - | THF | Not specified | Yields enantiopure piperidines with complete chirality retention (>95% ee). | researchgate.net |

| Electroreductive Cyclization | - | Not specified | Not specified | Flow microreactor provides good yields compared to batch reactions. | researchgate.net |

| Reductive Cyclization | BF3.OEt2 / Et3SiH | Not specified | Not specified | Yields stereochemically pure piperidines from β-nitro-amines. | ucl.ac.ukresearchgate.net |

Purification and Isolation Techniques for Hydrochloride Salts

The purification of piperidine derivatives, particularly their hydrochloride salts, is a critical step to ensure high purity for subsequent applications. A common and effective method involves the conversion of the crude hydrochloride salt to its free base form. This is typically achieved by treatment with an alkali solution, such as sodium hydroxide, which deprotonates the ammonium (B1175870) salt. cdnsciencepub.comgoogle.com

Once the free base is formed, it can be extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or toluene. google.combeilstein-journals.org The organic extracts are then dried and the solvent is evaporated. Further purification of the free base can be accomplished through techniques like crystallization from a suitable solvent, such as isopropanol. cdnsciencepub.com

To obtain the pure hydrochloride salt, the purified free base is redissolved in an appropriate solvent, like ether or ethanol, and treated with anhydrous hydrogen chloride. cdnsciencepub.combeilstein-journals.org This causes the piperidinium (B107235) hydrochloride to precipitate out of the solution. A final crystallization of the precipitated salt, for example from methanol (B129727) or ethanol, can be performed to achieve a high degree of purity. cdnsciencepub.combeilstein-journals.org In some cases, the amino lactam precursor to the final piperidine amine is isolated as a crystalline p-toluenesulfonic acid (pTSA) salt, which can be directly obtained from the reaction solution, suppressing side reactions like intramolecular transamidation through kinetic control. nih.govacs.org

Stereoselective and Diastereoselective Synthesis of Piperidin-2-amine Hydrochloride and its Chiral Derivatives

Achieving stereocontrol in the synthesis of piperidines is paramount for their use in pharmaceuticals. Various advanced methodologies have been developed to produce specific stereoisomers of piperidine-2-amine and related chiral derivatives.

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched piperidines. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction.

Organocatalysis: Chiral organocatalysts, such as thioureas derived from amino acids, have been successfully employed. For instance, the reaction of nitroalkanes with N-Boc-imines in the presence of a chiral thiourea (B124793) catalyst can produce syn-β-nitroamines with high diastereoselectivity (dr >20:1) and enantioselectivity (ee up to 94%), which are key intermediates for chiral piperidines. nih.gov Organocatalytic intramolecular aza-Michael reactions, using a quinoline-based catalyst with trifluoroacetic acid as a cocatalyst, can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Transition Metal Catalysis: A wide range of transition metals, including rhodium, palladium, iridium, and copper, have been used in asymmetric piperidine synthesis.

Rhodium: Rhodium complexes are effective for the asymmetric hydrogenation of pyridine derivatives. dicp.ac.cn A catalyst generated from [RhCp*Cl2]2 and potassium iodide can catalyze the transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn

Palladium: Palladium-catalyzed reactions, such as the dearomatization/cyclization of N-tethered alkenes using a novel pyridine-oxazoline ligand, enable the enantioselective synthesis of substituted piperidines. nih.gov

Copper: Chiral copper(II) catalysts can be used for the enantioselective cyanidation of certain amines, which then undergo cyclization to form chiral piperidines. nih.gov A Cu(I) catalyzed coupling-cyclization is a key step in forming complex tricyclic aminopiperidine structures. nih.govacs.org

Iridium: Iridium(III) complexes are utilized in hydrogen borrowing cascades, which enable the stereoselective synthesis of substituted piperidines through sequential oxidation, amination, and reduction steps. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative. Immobilized ω-transaminases (TAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For example, the amination of 1-Boc-3-piperidone using an immobilized TA can produce (R)-3-amino-1-Boc-piperidine with over 99% ee and in 70% isolated yield. beilstein-journals.org Chemo-enzymatic cascades, combining an amine oxidase and an ene-imine reductase (EneIRED), can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

| Catalyst Type | Catalyst/Enzyme | Reaction | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalyst | Chiral Thiourea | Nitro-Mannich Reaction | dr >20:1, 94% ee (syn) | nih.gov |

| Transition Metal | Pd-Pyridine-Oxazoline | Oxidative Amination | High enantioselectivity | nih.gov |

| Transition Metal | Iridium(III) Complex | Hydrogen Borrowing Annulation | Enables stereoselective synthesis | nih.gov |

| Biocatalyst | Immobilized ω-Transaminase (ATA-025-IMB) | Asymmetric amination of 1-Boc-3-piperidone | >99% ee | beilstein-journals.org |

| Biocatalyst | Ene-Imine Reductase (EneIRED) | Reductive cascade of tetrahydropyridines | ≥96% ee | nih.gov |

Chiral Pool and Chiral Auxiliary Strategies

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For example, α-amino acids can serve as precursors for α-silylamido allylsilanes, which then undergo stereocontrolled Mannich cyclizations to produce aza-sugars like (–)-1-deoxymannojirimycin, a piperidine derivative. acs.org

Chiral Auxiliary Strategies: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.

Sulfinamides: Enantiopure tert-butanesulfinamide is a widely used chiral auxiliary. It can be condensed with ketones or aldehydes to form N-sulfinylimines, which then react with nucleophiles in a highly diastereoselective manner to create new stereocenters. researchgate.net

Carbohydrate Auxiliaries: D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary. A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this auxiliary produces N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Organometallic Auxiliaries: An η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary. The sterically demanding tricarbonyliron moiety directs the approach of reagents, leading to complete control over the stereoselectivity of reactions like a double reductive amination cascade, forming a single diastereoisomeric piperidine product. nih.govrsc.org

Amino Alcohols: Chiral amino alcohols like (R)-phenylglycinol can be used to generate chiral non-racemic oxazolo[3,2-a]piperidone lactams. Subsequent removal of the chiral auxiliary yields enantiopure polysubstituted piperidines. nih.gov

Stereocontrolled Cyclization Reactions (e.g., Aziridinium Formation, Nitro-Mannich/Reduction Cyclization, Radical-Mediated Cyclization)

The construction of the piperidine ring itself can be performed in a stereocontrolled manner through various cyclization strategies.

Nitro-Mannich/Reduction Cyclization: This is a particularly powerful two-step sequence for synthesizing functionalized piperidines with multiple stereocenters.

Nitro-Mannich (Aza-Henry) Reaction: This step involves the addition of a nitroalkane to an imine, creating a β-nitroamine with up to two new chiral centers. nih.gov The reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can provide β-nitro-amines with good diastereoselectivity (from 70:30 to >95:5). ucl.ac.ukresearchgate.netfao.org The stereochemistry can be controlled using chiral catalysts. nih.gov

Reductive Cyclization: The resulting β-nitroamine undergoes reductive cyclization to form the piperidine ring. This is often achieved using reagents like zinc/HCl or BF3.OEt2 with a silane (B1218182) reductant. The stereochemistry established in the Mannich reaction is retained during this cyclization step. ucl.ac.ukresearchgate.net This method has been used to synthesize piperidines with three contiguous stereocenters. researchgate.net

Radical-Mediated Cyclization: Intramolecular cyclization of radicals offers a versatile route to piperidines.

An aryl radical, generated via photoredox catalysis from an aryl iodide precursor, can undergo a regioselective 6-exo cyclization to form complex spiropiperidines under mild conditions. nih.gov

Stabilized radicals can cyclize onto α,β-unsaturated esters to produce 2,4,5-trisubstituted piperidines. The choice of radical stabilizing group and hydride source (e.g., tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride) can enhance diastereoselectivity. organic-chemistry.orgcardiff.ac.uk

Copper or cobalt catalysts can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization to yield the piperidine ring. nih.gov

Other Stereocontrolled Cyclizations:

Aza-Prins Cyclization: The cyclization of homoallylic amines with aldehydes, promoted by Lewis acids like ZrCl4, proceeds via an iminium intermediate that undergoes a 6-endo-trig cyclization to form 4-substituted piperidines. researchgate.netnih.gov

Oxidative Mannich Cyclization: The oxidation of α-silylamino or α-silylamido vinylsilanes generates N-acyliminium cations that cyclize with retention of stereochemistry to furnish highly functionalized tetrahydropyridines. acs.org

Lactam-tethered Alkenol Cyclization: A cascade approach involving bromocycloetherification-elimination or dehydrogenative cycloetherification-isomerization of lactam-tethered alkenols provides a stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans, which can be subsequently reduced to the corresponding piperidines. nih.govrsc.org

Desymmetrization Strategies

Desymmetrization is an elegant strategy for asymmetric synthesis that involves the differentiation of two identical (enantiotopic or diastereotopic) functional groups in a prochiral or meso starting material.

A notable approach involves the cyclocondensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a prochiral delta-oxo diacid derivative. nih.gov This reaction proceeds through a highly stereoselective process involving the desymmetrization of enantiotopic ester groups, leading to the formation of a chiral non-racemic oxazolo[3,2-a]piperidone lactam. The chiral auxiliary is then removed to afford the enantiopure polysubstituted piperidine. nih.gov

Another example is the aerobic oxidative desymmetrization of meso-diols, which can be achieved using bifunctional amidoiridium catalysts that bear chiral N-sulfonyldiamine ligands. acs.org While not directly forming a piperidine, this strategy highlights the power of catalytic desymmetrization in creating chiral building blocks that could be elaborated into complex heterocyclic structures. Zu et al. also developed a desymmetrization approach for piperidine synthesis through a selective lactam formation process. nih.gov

Multi-component and Cascade Reactions in Piperidin-2-amine Hydrochloride Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product incorporating essentially all atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. rsc.org Similarly, cascade reactions, involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide rapid access to complex molecules from simple precursors. mdpi.com

While direct multi-component synthesis of the parent Piperidin-2-amine hydrochloride is not extensively documented, numerous methods for substituted piperidines and related N-heterocycles highlight the potential of these strategies. For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, affords highly substituted piperidines in good yields. researchgate.net Another approach involves the catalyst-free, four-component reaction of acetophenone, malononitrile, benzaldehyde, and ammonium carbonate under solvent-free conditions to produce 2-aminopyridines, structural relatives of the target compound. rsc.orgmdpi.com

Cascade reactions also provide efficient routes to the piperidine core. An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. mdpi.com This reaction proceeds through an acid-mediated alkyne functionalization, enamine formation, and subsequent reduction to form the piperidine ring. mdpi.com Chemo-enzymatic cascades have also emerged as a powerful tool. One such example is the use of an amine oxidase and an ene-imine reductase in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines.

The following table summarizes representative examples of multi-component and cascade reactions for the synthesis of piperidine and aminopyridine derivatives, illustrating the conditions and yields that could potentially be adapted for Piperidin-2-amine hydrochloride synthesis.

Table 1: Examples of Multi-component and Cascade Reactions for Piperidine and Aminopyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pseudo Five-Component | Aromatic aldehydes, anilines, alkyl acetoacetates | [TMBSED][OMs]2 (ionic liquid), EtOH, reflux | Substituted piperidines | up to 93 | researchgate.net |

| Four-Component | Acetophenone, malononitrile, benzaldehyde, ammonium carbonate | Solvent-free, 80 °C | 2-Aminopyridine (B139424) derivative | 80 | semanticscholar.org |

| Biocatalytic Multi-component | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Immobilized Candida antarctica lipase (B570770) B (CALB) | Substituted piperidine | >90 | rsc.org |

| Reductive Hydroamination/ Cyclization Cascade | Alkyne-containing amines | Acid-mediated | Substituted piperidines | Not specified | mdpi.com |

Green Chemistry Principles Applied to Piperidin-2-amine Hydrochloride Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. unibo.it For the synthesis of Piperidin-2-amine hydrochloride and its analogs, several green approaches have been explored, focusing on the use of environmentally benign solvents, catalyst-free reactions, and biocatalysis.

The use of water as a solvent is a key aspect of green chemistry. Hydrogenation of pyridine derivatives to the corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine. nih.gov This method avoids the use of volatile organic solvents and allows for easier product isolation.

Solvent-free synthesis is another important green methodology. The synthesis of piperidin-4-one derivatives, which can be precursors to aminopiperidines, has been achieved through microwave-assisted, solvent-free condensation reactions. researchgate.net Furthermore, multi-component reactions for the synthesis of 2-aminopyridine derivatives have been efficiently conducted without any solvent, reducing waste and simplifying the work-up procedure. mdpi.comsemanticscholar.org

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes, such as lipases, can catalyze multi-component reactions for the synthesis of piperidine derivatives under mild conditions. rsc.org For example, the immobilization of Candida antarctica lipase B (CALB) has been shown to be an effective and reusable catalyst for the synthesis of piperidines with high yields. rsc.org

The following table provides an overview of green chemistry metrics for different synthetic approaches to piperidine derivatives, highlighting the advantages of these sustainable methods.

Table 2: Green Chemistry Metrics for Piperidine Synthesis

| Synthetic Approach | Solvent | Catalyst | Key Green Feature | Representative Yield (%) | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | Water | Co@TiO2-melamine | Use of water as a green solvent | Good | nih.gov |

| Microwave Synthesis | Solvent-free | None | Solvent-free conditions | Not specified | researchgate.net |

| Multi-component Reaction | Solvent-free | None | Catalyst and solvent-free | 80 | semanticscholar.org |

| Biocatalysis | Not specified | Immobilized Lipase | Use of a reusable biocatalyst | >90 | rsc.org |

Chemical Reactivity and Mechanistic Studies of Piperidin 2 Amine Hydrochloride

Reactivity Profiles of the Amine and Piperidine (B6355638) Ring Moiety

Nucleophilic Reactivity of the Primary Amine and Secondary Amine Within the Ring

Piperidin-2-amine hydrochloride possesses two nitrogen atoms with nucleophilic character: a primary exocyclic amine and a secondary amine within the piperidine ring. The reactivity of these amines is influenced by several factors, including basicity, steric hindrance, and the electronic effects of substituents. frontiersin.orgquora.com

In general, secondary amines tend to be stronger bases and more nucleophilic than primary amines. quora.commasterorganicchemistry.com This is attributed to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen in a secondary amine, which increases the electron density on the nitrogen atom. quora.com However, the hydrochloride salt form of piperidin-2-amine means the amine groups are protonated, which significantly reduces their nucleophilicity. For the free base to react, deprotonation must occur.

The relative reactivity of the primary versus the secondary amine in piperidin-2-amine can be influenced by the reaction conditions and the nature of the electrophile. The primary amine is generally less sterically hindered, which can favor its reaction with bulky electrophiles. Conversely, the greater basicity of the secondary amine can make it more reactive towards certain electrophiles, provided steric hindrance is not a limiting factor. frontiersin.org

Table 1: Factors Influencing Amine Nucleophilicity

| Factor | Effect on Nucleophilicity | Primary Amine (in Piperidin-2-amine) | Secondary Amine (in Piperidin-2-amine) |

| Basicity | Generally, higher basicity correlates with higher nucleophilicity. quora.commasterorganicchemistry.com | Less basic | More basic quora.com |

| Steric Hindrance | Increased steric bulk around the nitrogen decreases nucleophilicity. frontiersin.org | Less sterically hindered | More sterically hindered |

| Protonation | Protonation of the amine to form an ammonium (B1175870) salt drastically reduces nucleophilicity. | Protonated in the hydrochloride salt | Protonated in the hydrochloride salt |

Electrophilic Attack on the Piperidine Nitrogen (e.g., Alkylation, Acylation)

The secondary amine within the piperidine ring is susceptible to electrophilic attack, most notably through alkylation and acylation reactions, once it is in its free base form. ontosight.airesearchgate.net

Alkylation: The N-alkylation of piperidines is a common transformation. researchgate.net This typically involves the reaction of the piperidine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile. To avoid the formation of quaternary ammonium salts from over-alkylation, the reaction is often carried out with the piperidine in excess or by the slow addition of the alkyl halide. researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), can be employed to neutralize the acid formed during the reaction. researchgate.net

Acylation: The piperidine nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. cambridge.orgwikipedia.org This reaction is generally very efficient and leads to the formation of an N-acylpiperidine. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemistrysteps.com

Oxidation and Reduction Pathways

The piperidine ring and its derivatives can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed.

Oxidation: The oxidation of piperidines can lead to various products. For instance, N-protected piperidines can be oxidized to generate N-acyliminium ions, which are valuable intermediates in organic synthesis. nih.gov This can be achieved using reagents like iodine(III) compounds in combination with TMSX (where X is a nucleophile). nih.gov The oxidation of N-protected piperidines can also lead to α-functionalized products. nih.gov Furthermore, the oxidation of certain piperidine derivatives can result in the formation of pyridinium (B92312) ions. acs.org

Reduction: The piperidine ring itself is a reduced form of pyridine (B92270). Therefore, the reduction of pyridine and its derivatives is a primary method for synthesizing piperidines. clockss.orgmdpi.comorganic-chemistry.org Common reducing agents for this transformation include catalytic hydrogenation over platinum, nickel, or rhodium catalysts, as well as chemical reducing agents like sodium borohydride (B1222165) under specific conditions. clockss.orgnih.govdtic.mil For instance, pyridine can be rapidly reduced to piperidine using samarium diiodide in the presence of water. clockss.org

Reactions Involving the Piperidine Ring Carbonyl or Hydroxyl Groups (in relevant derivatives)

Esterification and Dehydration

Derivatives of piperidine containing hydroxyl groups, such as 2-piperidineethanol, can undergo reactions typical of alcohols, including esterification.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This process is often catalyzed by an acid or a coupling agent. Enzymatic kinetic resolutions have been employed for the enantioselective synthesis of esters from racemic 2-piperidineethanol, highlighting the synthetic utility of this reaction. nih.gov

Dehydration: While not a direct reaction of piperidin-2-amine hydrochloride, derivatives containing a hydroxyl group on the ring, such as 3-hydroxypiperidines, can potentially undergo dehydration to form an alkene (a tetrahydropyridine) under acidic conditions. The ease of this reaction would depend on the position of the hydroxyl group and the stability of the resulting double bond.

Enamine Formation and Transformations (e.g., Stork Enamine Alkylation)

Piperidone derivatives, which are ketones with the carbonyl group within the piperidine ring, are key substrates for enamine chemistry. cambridge.orgysu.edu

Enamine Formation: Enamines are formed by the reaction of a ketone (like a 4-piperidone) with a secondary amine (such as pyrrolidine, morpholine, or piperidine itself) in the presence of an acid catalyst. cambridge.orgcambridge.orgmasterorganicchemistry.com This reaction involves the formation of a hemiaminal intermediate, followed by the elimination of water. cambridge.org The rate of enamine formation is influenced by factors such as the basicity of the amine and steric hindrance. ysu.educambridge.org

Stork Enamine Alkylation: Enamines derived from piperidones are nucleophilic at the α-carbon and can participate in Stork enamine alkylation reactions. cambridge.orgwikipedia.orgambeed.com This powerful carbon-carbon bond-forming reaction involves the alkylation or acylation of the enamine with an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound. wikipedia.orgambeed.com The resulting iminium ion is then hydrolyzed to regenerate the carbonyl group, yielding an α-substituted piperidone. wikipedia.orgchemistrysteps.com This method allows for the selective monoalkylation of ketones under mild conditions. wikipedia.orgchemistrysteps.com

Specific Reactions of Amine Hydrochlorides (e.g., Reaction with Sodium Nitrite (B80452) in Acidic Medium)

The hydrochloride salt of piperidin-2-amine, like other amine hydrochlorides, exhibits characteristic reactivity, particularly in reactions involving the amine groups. A notable example is its reaction with sodium nitrite (NaNO₂) in an acidic medium, a process known as nitrosation.

In an acidic solution, sodium nitrite is converted to nitrous acid (HNO₂). libretexts.org This is followed by protonation and loss of water to generate the highly electrophilic nitrosonium ion (NO⁺). libretexts.org The reaction mechanism begins with the addition of a strong acid, like hydrochloric acid (HCl), to sodium nitrite. libretexts.org

Step 1: Formation of the Nitrosating Agent The reaction between the acid and nitrite ions produces nitrous acid, which is unstable and exists in equilibrium with the nitrosonium ion. libretexts.orglibretexts.org

NaNO₂ + HCl → HNO₂ + NaCl HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

Piperidin-2-amine possesses two amine groups: a primary amine at the 2-position and a secondary amine within the piperidine ring. Both can potentially react with the nitrosonium ion.

Reaction at the Secondary Ring Amine: The secondary amine can act as a nucleophile, attacking the electrophilic nitrosonium ion. Subsequent deprotonation leads to the formation of a stable N-nitrosamine, specifically N-nitroso-piperidin-2-amine. libretexts.orgwikipedia.org Most N-nitrosamines are known to be carcinogenic. libretexts.org This reaction is a general pathway for secondary amines. sci-hub.se

Reaction at the Primary Exocyclic Amine: Primary amines react with nitrous acid to form diazonium salts. doubtnut.com In the case of aliphatic primary amines like the one in piperidin-2-amine, the resulting diazonium ion (R-N₂⁺) is highly unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. doubtnut.com This carbocation can then react with any nucleophiles present in the medium (like water, or the chloride ion) or undergo elimination to form an alkene.

Mechanistic Insights into Key Transformations (e.g., Chlorination-Dehydrohalogenation, Cyclizations)

The piperidine scaffold is central to many synthetic transformations. Understanding the mechanisms of these reactions is crucial for controlling product outcomes.

Chlorination-Dehydrohalogenation

The secondary amine of the piperidine ring can undergo chlorination followed by dehydrohalogenation. Upon treatment with a chlorinating agent such as calcium hypochlorite, piperidine is converted to N-chloropiperidine. wikipedia.org This N-chloro intermediate is a type of chloramine.

The subsequent dehydrohalogenation is an elimination reaction where a proton from an adjacent carbon and the chlorine from the nitrogen are removed, typically by a base. youtube.com This process results in the formation of a cyclic imine. The mechanism is an E2-type elimination, which involves a concerted removal of the proton and the chloride leaving group. youtube.com The requirement for an anti-coplanar arrangement of the hydrogen and the leaving group influences the stereochemical outcome of the reaction. youtube.com

Cyclizations

The synthesis of the piperidine ring itself often involves intramolecular cyclization reactions. Mechanistic studies have provided significant insights into these transformations.

Copper-Catalyzed Intramolecular C–H Amination: One method for forming piperidines is through the intramolecular C–H amination of N-fluoro or N-chloro amides, catalyzed by copper(I) complexes. nih.govacs.org Mechanistic studies, including DFT calculations, suggest a catalytic cycle involving Cu(I)/Cu(II) species. acs.org Evidence points to the formation of a Cu(II)-F bond as a key intermediate step when using N-fluoro substrates. nih.govacs.org Kinetic isotope effect (KIE) studies show that C-H bond cleavage is a significant step in the reaction pathway. nih.gov

Reductive Hydroamination/Cyclization: The piperidine ring can be synthesized via an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. mdpi.com The proposed mechanism involves acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this iminium ion leads to the formation of the piperidine ring. mdpi.com

Aza-Diels–Alder Reactions: The highly reactive molecule methanimine (B1209239) can be trapped in situ using an aza-Diels–Alder reaction to form piperidine-based heterocycles in an aqueous medium. acs.org The steric and electronic properties of the diene reactant significantly influence its effectiveness in this trapping reaction. acs.org

These mechanistic studies highlight the diverse strategies available for constructing and functionalizing the piperidine ring system, often involving complex intermediates and transition states.

Stability and Reactivity Under Various Chemical Conditions

The stability of piperidin-2-amine hydrochloride is influenced by factors such as temperature, pH, and the presence of other reactive species.

Thermal Stability: Amine hydrochlorides, in general, exhibit a certain level of thermal stability but will decompose at elevated temperatures. For (R)-3-Aminopiperidine dihydrochloride, a structurally similar compound, decomposition is noted to occur at high temperatures, potentially producing toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. jubilantingrevia.com Thermal decomposition studies of platinum(II) amine-halide complexes also indicate that these compounds decompose upon heating. rsc.org Investigations into the thermal stability of various amine compounds have shown that cyclic amines can undergo exothermic decomposition reactions. aidic.it For instance, a mixture of piperidine and dichloromethane (B109758) can initiate an exothermic reaction starting at ambient temperatures, reaching up to 400 °C. aidic.it

Hydrolytic Stability: The piperidine ring itself is generally stable to hydrolysis. However, functional groups attached to the ring can be susceptible. For example, studies on 3-[(phenylacetyl)amino]-2,6-piperidinedione show that the amide bond and the piperidinedione ring can undergo hydrolysis under both acidic and alkaline conditions. nih.gov While piperidin-2-amine hydrochloride does not have the same structure, this suggests that extreme pH conditions could potentially affect the molecule, although the core saturated heterocyclic ring is robust. The hydrochloride salt is soluble in water. jubilantingrevia.com

Reactivity and Incompatibilities: As an amine salt, piperidin-2-amine hydrochloride is incompatible with strong oxidizing agents and strong bases. jubilantingrevia.com Strong bases will deprotonate the hydrochloride, liberating the free amine. The material is also noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity. jubilantingrevia.com

The following table summarizes the stability and reactivity profile based on available data for similar compounds.

| Condition/Reagent | Observation | Potential Products/Outcome | Citation |

| High Temperature | Exothermic decomposition. | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), HCl gas. | jubilantingrevia.com |

| Dichloromethane | Exothermic reaction starting at ambient temperature. | Complex decomposition products. | aidic.it |

| Strong Oxidizing Agents | Incompatible; potential for vigorous reaction. | Oxidation products of the amine. | jubilantingrevia.com |

| Strong Bases | Deprotonation. | Liberation of the free piperidin-2-amine. | jubilantingrevia.com |

| Moisture/Humidity | Hygroscopic. | Absorption of water. | jubilantingrevia.com |

| Acidic/Alkaline Hydrolysis | Ring is generally stable, but exocyclic groups can react. | Potential for reactions at the primary amine group. | nih.gov |

Stereochemical Investigations and Conformational Analysis of Piperidin 2 Amine Hydrochloride Systems

Elucidation of Absolute and Relative Stereochemistry of Piperidin-2-amine Hydrochloride

The stereochemistry of piperidin-2-amine hydrochloride is defined by the spatial arrangement of the amino group on the chiral center at the C2 position of the piperidine (B6355638) ring. The absolute configuration, designated as either (R) or (S), is crucial as it significantly influences the molecule's biological activity and interaction with other chiral molecules. The relative stereochemistry becomes relevant when additional substituents are present on the piperidine ring. For instance, in substituted piperidines, the relationship between the substituents (e.g., cis or trans) further defines the molecule's three-dimensional structure. nih.govresearchgate.net

The determination of absolute and relative stereochemistry is typically achieved through a combination of synthetic methods and analytical techniques. Enantiospecific synthesis, starting from precursors with a known stereochemistry, is a common strategy to obtain specific stereoisomers. nih.govresearchgate.net X-ray crystallography provides definitive proof of the absolute and relative stereochemistry by mapping the precise location of each atom in the crystal lattice. researchgate.netnih.gov Spectroscopic techniques, particularly NMR, are also instrumental. For example, the magnitude of coupling constants between adjacent protons can help determine their relative orientation (axial or equatorial) and thus deduce the stereochemistry. researchgate.net

For instance, in the synthesis of optically active trans-1-benzyl-4-aminopiperidin-3-ols, the absolute configuration was confirmed to be (3R,4R) through single-crystal X-ray analysis. researchgate.net Similarly, diastereoselective reductions are employed to control the stereochemistry during the synthesis of piperidine derivatives. whiterose.ac.uk The stereochemistry of the resulting products is often retained throughout subsequent reaction steps. nih.gov

Conformational Preferences of the Piperidine Ring

The piperidine ring in piperidin-2-amine hydrochloride is not planar but adopts a puckered conformation to relieve ring strain. The most stable and prevalent conformation is the chair form. nih.govwikipedia.org

Chair and Non-Chair Conformational Equilibria (e.g., Boat, Twist-Boat)

The piperidine ring predominantly exists in a chair conformation, which minimizes torsional and steric strain. nih.govwikipedia.org However, other higher-energy conformations, such as the boat and twist-boat, also exist in equilibrium. The energy difference between the chair and non-chair conformations is generally significant, making the chair form the major contributor at room temperature. ias.ac.in

The presence of certain substituents or specific structural constraints can, however, shift this equilibrium. For instance, the introduction of an N-nitroso group can lead to a significant population of boat conformations. ias.ac.in In some complex polycyclic systems containing a piperidine ring, a twist-boat conformation may even be favored over the chair form to alleviate strain transmitted from other parts of the molecule. researchgate.net While thermodynamically less favorable, the twist-boat conformation can be stabilized through interactions with proteins. nih.gov

Influence of Substituent Position and Nature on Conformational Stability (e.g., Axial vs. Equatorial Preferences)

In the case of piperidin-2-amine hydrochloride, the protonated amino group at the C2 position will have a preference for the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring. This is a general principle for monosubstituted cyclohexanes and related heterocycles. wikipedia.org

However, the conformational preference can be influenced by various factors:

Steric Bulk: Larger substituents generally have a stronger preference for the equatorial position to avoid 1,3-diaxial interactions. For N-methylpiperidine, the equatorial conformation is significantly more stable than the axial one. wikipedia.org

Electronic Effects: The nature of the substituent and its electronic properties can also play a crucial role. For example, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can stabilize conformations that might otherwise be less favorable. For instance, in certain substituted piperidines, an axial orientation of a substituent can be favored due to stabilizing intramolecular interactions. researchgate.net

| Substituent Position | Preferred Orientation | Influencing Factors |

| C2-amino group | Equatorial | Minimization of steric hindrance. |

| Other ring substituents | Equatorial (generally) | Steric bulk, avoidance of 1,3-diaxial interactions. wikipedia.org |

| N-substituent | Equatorial (generally) | Steric bulk. wikipedia.org |

| C2-substituent in N-acylpiperidines | Axial | Pseudoallylic strain. nih.gov |

Role of Solvation and Solvent Polarity on Conformational Dynamics

The solvent environment can significantly impact the conformational equilibrium of piperidine derivatives. Polar solvents can stabilize conformations with larger dipole moments. wikipedia.org For piperidine itself, the equatorial conformer is more stable in the gas phase and nonpolar solvents, but in polar solvents, the axial conformer may become more stable. wikipedia.org

Computational studies on fluorinated piperidines have highlighted the importance of solvation and solvent polarity. nih.gov In aqueous solutions, the equatorial conformer of 4-fluoropiperidinium salt was found to be dominant because of its larger dipole moment, which is better stabilized by the polar water molecules. d-nb.info This demonstrates that the interplay between intramolecular forces and solvent interactions is crucial in determining the conformational landscape. researchgate.netnih.gov

Dynamic Stereochemistry and Inversion Barriers

The piperidine ring is not static but undergoes dynamic conformational changes. The primary process is the rapid interconversion between the two chair conformations via a process known as ring inversion. Additionally, for piperidin-2-amine hydrochloride, nitrogen inversion at the amino group can also occur.

The free energy activation barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org The barrier for nitrogen inversion is considerably lower, estimated at 6.1 kcal/mol, indicating that this process is much faster. wikipedia.org The presence of substituents can influence these inversion barriers. For instance, sterically demanding substituents on the nitrogen atom can increase the barrier to nitrogen inversion. researchgate.net Dynamic NMR spectroscopy is a key technique used to study these interconversion processes and determine the associated energy barriers. researchgate.net

Computational Prediction of Conformational Landscape and Energy Minima

Computational chemistry plays a vital role in understanding the conformational preferences of piperidin-2-amine hydrochloride. Methods like Density Functional Theory (DFT) are used to calculate the energies of different conformers and predict the most stable structures. nih.govd-nb.info These calculations can be performed in the gas phase or with the inclusion of solvent effects using polarizable continuum models (PCM) to provide a more accurate picture of the conformational landscape in solution. nih.govd-nb.info

Computational studies have been successfully used to:

Predict Conformational Preferences: Calculations have accurately predicted the preference for axial or equatorial orientations of substituents in various piperidine derivatives, which often align well with experimental data from NMR and X-ray crystallography. nih.govd-nb.info

Quantify Energy Differences: These methods can provide quantitative estimates of the energy differences between various conformers, such as the chair and twist-boat forms. For N-acylpiperidines with a 2-substituent, the twist-boat conformation was calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Explore the Conformational Landscape: Molecular dynamics simulations can be used to explore the full conformational space of the molecule and identify the most populated conformational states and the pathways for interconversion between them. researchgate.netnih.gov

Strategies for Enantiomeric and Diastereomeric Separation in Research Synthesis

The separation of enantiomers and diastereomers of piperidin-2-amine hydrochloride and its derivatives is a critical step in chemical synthesis, particularly for pharmaceutical applications where stereochemistry can significantly impact biological activity. Various strategies have been developed to achieve this separation, primarily focusing on classical resolution via diastereomeric salt formation and chromatographic techniques.

A prevalent method for resolving racemic amines like piperidin-2-amine is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric pairs, allowing for their separation by fractional crystallization. wikipedia.org The choice of the resolving agent is crucial and often requires empirical screening to find the most effective one. wikipedia.org For amino-piperidine derivatives, chiral acids are commonly employed as resolving agents. wikipedia.orggoogle.com

For instance, in the resolution of racemic ethyl nipecotate, a related piperidine derivative, di-benzoyl-L-tartaric acid and (S)-mandelic acid have been shown to be effective. google.com The process involves reacting the racemic mixture with the chiral acid to form diastereomeric salts, which are then separated based on their differential solubility in a given solvent system. google.com After separation, the desired enantiomer is recovered by treating the salt to remove the resolving agent. wikipedia.org While effective, this method can be laborious and depends heavily on the unpredictable crystallization behavior of the diastereomeric salts. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) offers a powerful and widely used alternative for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.netnih.gov For piperidine derivatives, polysaccharide-based CSPs, such as Chiralpak IA and Chiralpak IB, have demonstrated success in resolving various analogues. researchgate.netelectronicsandbooks.com The choice of mobile phase is also critical for achieving optimal separation. researchgate.netelectronicsandbooks.com

In cases where the target compound lacks a suitable chromophore for UV detection in HPLC, a pre-column derivatization step can be employed. For example, in the analysis of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride, derivatization with para-toluenesulfonyl chloride introduces a chromophore, enabling detection. nih.gov This method, validated according to ICH guidelines, demonstrates high resolution between the enantiomers. nih.gov

Kinetic resolution is another strategy that can be applied. This method involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the chiral base system of n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk

The following table summarizes various separation strategies and their key parameters as reported in the literature for piperidine derivatives.

| Compound Class | Separation Technique | Chiral Agent/Stationary Phase | Key Findings |

| Racemic Ethyl Nipecotate | Diastereomeric Salt Crystallization | Di-benzoyl-L-tartaric acid, (S)-Mandelic acid | Efficient resolution by precipitating one diastereomeric salt. google.com |

| Racemic Piperidine-2,6-dione Analogues | Chiral HPLC | Chiralpak IA, Chiralpak IB | Chiralpak IA provided better resolution factors (1.00-5.33) compared to Chiralpak IB (0.33-0.67) using various non-conventional mobile phases. researchgate.net |

| (R)- and (S)-Piperidin-3-amine | Chiral HPLC with Pre-column Derivatization | Chiralpak AD-H | Derivatization with para-toluenesulfonyl chloride allowed for UV detection and achieved a resolution factor greater than 4.0. nih.gov |

| N-Boc-2-aryl-4-methylenepiperidines | Kinetic Resolution | n-BuLi and (-)-sparteine | Selective deprotonation of one enantiomer allows for the isolation of the other with high enantiomeric ratios. whiterose.ac.uk |

| Racemic 2-Arylpiperidines | Kinetic Resolution | n-BuLi and (-)-sparteine | Selective deprotonation of one enantiomer followed by reaction with an electrophile yields enantioenriched 2,2-disubstituted products. whiterose.ac.uk |

Spectroscopic and Diffraction Based Structural Elucidation of Piperidin 2 Amine Hydrochloride

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Confirmation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in confirming the stereochemistry and solid-state conformation of piperidine (B6355638) derivatives.

In studies of related piperidine compounds, X-ray analysis has been crucial. For instance, the crystal structure of a spirocyclic 2-arylpiperidine derivative confirmed the trans configuration of the substituents at the 2 and 4 positions. rsc.org The analysis also revealed the axial orientation of the aryl group and the equatorial position of the benzylic proton, which is essential for understanding its reactivity in kinetic resolution studies. rsc.org Similarly, in another study, single-crystal X-ray analysis of a 2,4-disubstituted piperidine derivative confirmed the cis-stereochemistry of the final product after a series of transformations. nih.govacs.org This level of structural detail is vital for confirming reaction mechanisms and predicting the behavior of related molecules like piperidin-2-amine hydrochloride.

The crystal structures of similar heterocyclic compounds, such as 2,6-diaminopyridinium chloride, also provide insights into the types of interactions that can be expected in the crystal lattice of piperidin-2-amine hydrochloride. In the case of 2,6-diaminopyridinium chloride, the crystal structure is stabilized by N—H⋯Cl hydrogen bonds, forming sheets of molecules. nih.gov These sheets are further organized by slipped π–π stacking interactions between the pyridine (B92270) rings. nih.gov Such hydrogen bonding and stacking interactions are likely to play a significant role in the crystal packing of piperidin-2-amine hydrochloride.

Detailed crystallographic data for a related compound, 2-amino-N-(pyridin-2-yl)benzamide, is presented in the table below, illustrating the type of information obtained from such analyses.

Table 1: Crystal Data and Structure Refinement for 2-amino-N-(pyridin-2-yl)benzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁N₃O |

| Formula Weight | 213.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (no. 14) |

| a (Å) | 5.323(4) |

| b (Å) | 19.530(16) |

| c (Å) | 10.302(10) |

| β (°) | 100.965(8) |

| Volume (ų) | 1051.4(15) |

| Z | 4 |

| Rgt(F) | 0.052 |

Data sourced from a study on 2-amino-N-(pyridin-2-yl)benzamide. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and studying how these transitions are affected by complexation or changes in the chemical environment. For piperidine and its derivatives, UV-Vis spectroscopy can provide information on the electronic structure and the interactions of the amine groups.

The UV-Vis spectrum of piperidine itself shows absorption in the ultraviolet region. nist.gov When the piperidine ring is substituted, the position and intensity of the absorption bands can shift. For example, in a study of triarylamines containing piperidine groups, the absorption maxima (λmax) were observed around 290 nm. researchgate.net The non-aromatic nature of the piperidine ring means it does not significantly affect the π-conjugation of the aromatic portions of the molecule unless it is directly involved in a charge-transfer complex. researchgate.net

Complexation studies often utilize UV-Vis spectroscopy to monitor the formation of new species. For instance, the reaction of piperidine with p-nitrophenyl acetate (B1210297) has been followed by observing the formation of the 4-nitrophenolate (B89219) product, which has a characteristic absorption band around 400 nm. researchgate.net Similarly, the formation of Schiff bases from 2-(piperidin-4-yl)ethanamine (B1607912) has been monitored using UV-Vis spectroscopy. researchgate.net

The protonation state of piperidine derivatives can also be studied using UV-Vis spectroscopy, particularly if there is a chromophore in the molecule whose absorption is sensitive to pH. This has been demonstrated in studies of piperidine-based ligands where the protonation and deprotonation of different functional groups could be followed by changes in the UV spectrum. nih.gov

Table 2: UV-Vis Absorption Data for a Piperidine Derivative

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Compound 6e (contains piperidine) | Dichloromethane (B109758) | 290 |

| Compound 6f (contains piperidine) | Dichloromethane | 290 |

Data for triarylamines containing piperidine groups. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This information is crucial for confirming the identity and purity of a synthesized compound like piperidin-2-amine hydrochloride.

The expected elemental composition for piperidin-2-amine hydrochloride (C₅H₁₃ClN₂) can be calculated from its molecular formula. Experimental values obtained from elemental analysis are then compared to these theoretical values to verify the compound's composition. For instance, the molecular weight of the parent compound, 2-aminopiperidine (B1362689), is 100.16 g/mol . nih.gov The addition of hydrogen chloride to form the hydrochloride salt increases the molecular weight and introduces chlorine into the elemental composition.

While specific elemental analysis data for piperidin-2-amine hydrochloride is not detailed in the provided search results, the principle is universally applied in the characterization of new compounds. For example, in the synthesis of various piperidine derivatives, elemental analysis would be a standard procedure to confirm that the final product has the expected atomic composition, complementing data from other analytical techniques like NMR and mass spectrometry.

Table 3: Theoretical Elemental Composition of Piperidin-2-amine Hydrochloride

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 43.95% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 9.61% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 25.95% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.51% |

| Total | | | | 136.65 | 100.00% |

Computational Chemistry Applications in Piperidin 2 Amine Hydrochloride Research

Computational chemistry provides powerful tools for investigating the molecular properties of Piperidin-2-amine hydrochloride at an atomic level. These theoretical methods complement experimental data, offering deep insights into the molecule's structure, behavior, and reactivity. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are pivotal in elucidating characteristics that are often difficult to probe through experimental means alone.

Piperidin 2 Amine Hydrochloride As a Versatile Chiral Synthon and Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of piperidin-2-amine hydrochloride makes it a valuable asset in asymmetric synthesis, where the control of stereochemistry is paramount. It serves both as a source of chirality and as a foundational element for creating new stereocenters with high fidelity.

Derivatives of 2-aminopiperidine (B1362689) are effective chiral ligands in transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Ruthenium (II) complexes featuring the 2-aminomethylpiperidine (ampi) ligand, a close derivative, have demonstrated high efficiency in the catalytic transfer hydrogenation of ketones. arabjchem.org This process is crucial for producing chiral alcohols, which are key intermediates in pharmaceuticals. Furthermore, computational studies using density functional theory (DFT) have investigated 1-piperidin-2-amine (Pip2A) as a ligand for Hafnium (Hf) complexes, highlighting its potential in coordination chemistry and materials science. researchgate.netresearchgate.netsandia.gov The ability of the piperidine (B6355638) moiety to create a specific steric and electronic environment around the metal is key to its function in inducing asymmetry.

In some synthetic strategies, chiral auxiliaries such as R- or S-tert-butylsulfinamide are used in conjunction with piperidine-based structures to guide the stereoselective formation of products, which can then be isolated as enriched R- or S-isomers. google.com

Table 1: Examples of Piperidin-2-amine Derivatives as Chiral Ligands

| Ligand Derivative | Metal Complex | Reaction Type | Substrate | Application |

|---|---|---|---|---|

| 2-Aminomethylpiperidine (ampi) | Ruthenium (II) | Transfer Hydrogenation | Ketones | Synthesis of chiral alcohols |

Optically active piperidin-2-amine hydrochloride is a valuable starting material for the synthesis of other enantiopure compounds. By leveraging the existing stereocenter, chemists can build complex molecular architectures with defined three-dimensional structures.

The synthesis of enantiomerically enriched compounds often begins with a resolved form of piperidin-2-amine, either (R)- or (S)-. This chiral starting material can then be elaborated through various synthetic steps. For instance, a racemic mixture of a piperidine derivative can be resolved into its constituent enantiomers through methods like fractional crystallization, by forming diastereomeric salts with an optically active acid or base, or by using chromatography with a chiral column. google.comgoogleapis.com This ensures that subsequent products retain a high degree of optical purity, which is critical for the development of selective therapeutic agents.

Synthesis of Substituted Piperidine Derivatives and Analogs

Piperidin-2-amine hydrochloride is a key starting material for a wide array of substituted piperidine derivatives. Its bifunctional nature, with a reactive primary amine and a piperidine ring nitrogen, allows for diverse chemical transformations.

The 2-aminopiperidine scaffold is frequently incorporated into more complex heterocyclic frameworks, which are prevalent in medicinal chemistry. evitachem.com

One notable example is the reaction with dicarbonyl compounds. For instance, 2-phenacyl dimedone reacts with N-aminopiperidine (a related hydrazine (B178648) derivative) to form a 3-piperidinoindole, demonstrating an unusual and synthetically useful transformation. ias.ac.in The compound also serves as an intermediate in the synthesis of complex pyrazine (B50134) derivatives, which are investigated as inhibitors of biological targets like SHP2. google.comgoogle.com Furthermore, it is a building block for constructing piperidinylpyrazolopyridine derivatives, which have applications as LCAT activators. google.comgoogleapis.com

Table 2: Synthesis of Heterocyclic Systems from Piperidine Derivatives

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

|---|---|---|

| 2-Phenacyl dimedone | N-Aminopiperidine | 3-Piperidinoindole |

| Substituted pyrazine | Piperidine derivative | Fused pyrazinyl-piperidine |

The versatility of piperidin-2-amine hydrochloride extends to the synthesis of intricate polycyclic structures, including spirocyclic, condensed (fused), and piperidinone systems.

Spirocyclic Systems: Patent literature describes the use of piperidine scaffolds in the synthesis of novel spiro compounds. These are created by linking the piperidine ring to another cyclic system through a single shared carbon atom. Examples include the formation of spiro[naphthalene-1,4'-piperidin]-2-amine and various spiro[piperidine-4,2'-pyrrolizinone] derivatives, which are being explored for their therapeutic potential. google.comgoogle.comgoogleapis.com

Condensed Systems: Fused heterocyclic systems are readily accessible from 2-aminopiperidine. The catalytic reduction of 2-aminopyridine (B139424) in acetic anhydride (B1165640) and acetic acid yields 5-acetyl-2-acetamidopiperidine, a condensed system. e-bookshelf.de Such structures are of significant interest in drug discovery due to their rigid conformations.

Piperidinone Systems: The piperidine ring can be modified to include a carbonyl group, forming a piperidinone (or piperidone). 2-Piperidone can be synthesized via the oxidation of 2-aminopiperidine. This lactam is a valuable intermediate for further chemical elaboration. Conversely, 2-aminopiperidine can be prepared through the reductive amination of 2-piperidone, highlighting the synthetic relationship between these two compounds.

Strategies for Functionalization and Derivatization of the Amino and Piperidine Ring Moieties

Specific functionalization of the amino group and the piperidine ring nitrogen allows for the tailored synthesis of derivatives with desired properties.

The primary amino group at the C2 position is nucleophilic and readily undergoes standard transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. For example, the formation of 5-acetyl-2-acetamidopiperidine involves the acylation of the amino group. evitachem.come-bookshelf.de

N-Alkylation: The amino group can be alkylated using alkyl halides to produce secondary or tertiary amines. evitachem.com

The nitrogen atom within the piperidine ring (N1) can also be selectively modified.

N-Nitrosation and N-Nitration: Derivatives such as 1-nitro-2-aminopiperidine and 1-nitroso-2-aminopiperidine can be synthesized from precursors like N-nitropipecolic acid and N-nitrosopipecolic acid, respectively. evitachem.com These modifications introduce new reactive handles and can be precursors for dense fused ring systems. evitachem.com

These derivatization strategies provide a powerful toolkit for creating a library of piperidin-2-amine analogs for various applications in chemical research and drug development.

Q & A

Q. What are the standard synthetic routes for Piperidin-2-amine hydrochloride, and how are reaction conditions optimized?

Piperidin-2-amine hydrochloride is typically synthesized via nucleophilic substitution or reductive amination of piperidine derivatives. Key steps include:

- Starting materials : Piperidine precursors (e.g., 4-fluoro-2-methylbenzyl bromide) and amine sources .

- Reaction optimization : Temperature (often 80–120°C), pH control (acidic conditions for HCl salt formation), and solvent selection (e.g., ethanol, dichloromethane) to enhance yield .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

- Critical parameters : Monitoring reaction progress via TLC or HPLC to avoid byproducts .

| Synthetic Route | Key Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | 100°C, ethanol, 12h | 75–85% | |

| Reductive amination | H₂/Pd-C, HCl gas, 80°C | 70–78% |

Q. What analytical techniques are used to confirm the purity and structural integrity of Piperidin-2-amine hydrochloride?

- HPLC : Quantifies purity (>95% typically required for research-grade material) and detects impurities .

- NMR spectroscopy : Confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and amine hydrochloride resonance .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₂N₂Cl) .

- Elemental analysis : Ensures correct Cl⁻ content (~20–22% for hydrochloride salts) .

Q. What safety protocols are essential for handling Piperidin-2-amine hydrochloride?

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .

- PPE : Nitrile gloves, lab coat, safety goggles, and P95 respirator in poorly ventilated areas .

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .

- Storage : Dry, cool environment (room temperature) in airtight containers .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported for Piperidin-2-amine hydrochloride?

Solubility discrepancies often arise from variations in synthesis routes, purity, or pH. Methodological approaches include:

- pH-dependent studies : Measure solubility in buffered solutions (pH 1–7) to assess HCl salt dissociation .

- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to compare crystalline forms .

- Cross-validate methods : Compare gravimetric analysis (saturation shaking) with UV-vis spectroscopy for consistency .

| Solvent | Reported Solubility (mg/mL) | pH | Source |

|---|---|---|---|

| Water | 50–60 (25°C) | 2.5 | |

| Methanol | 120–130 (25°C) | Neutral |

Q. What strategies optimize reaction yield in large-scale synthesis while maintaining purity?

- Catalyst screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess HCl .

Q. How can researchers design experiments to identify biological targets of Piperidin-2-amine derivatives?

- Receptor binding assays : Radiolabeled ligands (³H or ¹⁴C) to assess affinity for GPCRs or ion channels .

- Enzyme inhibition studies : Kinetic assays (e.g., fluorometric) targeting proteases or kinases .

- Structural analogs : Compare activity of Piperidin-2-amine with N-phenylpiperidin-4-amine derivatives to infer target specificity .

- Computational modeling : Docking studies using Schrödinger Suite or AutoDock to predict binding pockets .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points (e.g., 180–190°C vs. 195–205°C)?